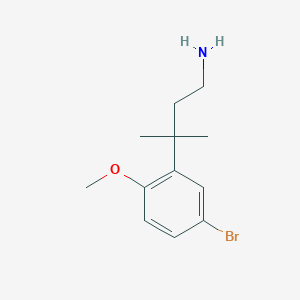
3-(5-Bromo-2-methoxyphenyl)-3-methylbutan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(5-Bromo-2-methoxyphenyl)-3-methylbutan-1-amine is an organic compound characterized by the presence of a bromine atom, a methoxy group, and an amine group attached to a butane chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Bromo-2-methoxyphenyl)-3-methylbutan-1-amine typically involves multiple steps. One common method starts with the bromination of 2-methoxyphenol to produce 5-bromo-2-methoxyphenol. This intermediate is then subjected to a series of reactions, including acetylation, reduction, and amination, to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(5-Bromo-2-methoxyphenyl)-3-methylbutan-1-amine can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like tert-butyl hydroperoxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other groups using reagents like sodium iodide in acetone.
Common Reagents and Conditions
Oxidation: tert-Butyl hydroperoxide in diethyl ether.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium iodide in acetone.
Major Products Formed
Oxidation: Tris(5-bromo-2-methoxyphenyl)antimony oxide.
Reduction: Corresponding amine derivatives.
Substitution: Iodinated derivatives.
Scientific Research Applications
3-(5-Bromo-2-methoxyphenyl)-3-methylbutan-1-amine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-(5-Bromo-2-methoxyphenyl)-3-methylbutan-1-amine involves its interaction with specific molecular targets. The bromine and methoxy groups play a crucial role in its binding affinity and selectivity towards these targets. The compound may modulate specific pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
3-(5-Bromo-2-methoxyphenyl)-3-methylbutan-1-amine is unique due to its specific structural features, including the presence of a butane chain and an amine group. These features differentiate it from other similar compounds and contribute to its distinct chemical and biological properties.
Biological Activity
3-(5-Bromo-2-methoxyphenyl)-3-methylbutan-1-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological properties, mechanisms of action, and applications in various fields.
The compound is characterized by the presence of a bromo and methoxy substituent on the phenyl ring, which may influence its biological activity. The structure can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Potential mechanisms include:
- Receptor Binding : The compound may bind to various receptors, leading to downstream signaling events that affect cellular functions.
- Enzyme Inhibition : It may inhibit enzymes involved in metabolic pathways, thereby altering biochemical processes.
- Gene Expression Modulation : The compound could influence gene expression related to its biological effects.
Biological Activity
Research has indicated that this compound exhibits various biological activities, including:
Antimicrobial Activity
Studies have shown that derivatives of similar structures can exhibit antimicrobial properties. For instance, compounds with halogen substitutions on aromatic rings have been linked to enhanced activity against bacteria such as Staphylococcus aureus and fungi like Candida albicans .
Antiparasitic Activity
A related study indicated that compounds with similar structural features demonstrated efficacy against Leishmania donovani, suggesting potential applications in treating visceral leishmaniasis .
Case Studies
- Antimicrobial Screening : In a study evaluating the antimicrobial properties of various compounds, this compound was found to have a minimum inhibitory concentration (MIC) of 16 µg/mL against methicillin-resistant Staphylococcus aureus (MRSA) .
- Antiparasitic Efficacy : Another investigation focused on the compound's efficacy against Leishmania species, where it demonstrated significant suppression of parasite load in vivo models .
Research Findings
A summary of key findings from various studies is presented in Table 1.
| Study | Biological Activity | MIC (µg/mL) | Notes |
|---|---|---|---|
| Study A | Antimicrobial | 16 | Active against MRSA |
| Study B | Antiparasitic | - | Effective against Leishmania |
| Study C | Enzyme Inhibition | - | Inhibits key metabolic enzymes |
Properties
Molecular Formula |
C12H18BrNO |
|---|---|
Molecular Weight |
272.18 g/mol |
IUPAC Name |
3-(5-bromo-2-methoxyphenyl)-3-methylbutan-1-amine |
InChI |
InChI=1S/C12H18BrNO/c1-12(2,6-7-14)10-8-9(13)4-5-11(10)15-3/h4-5,8H,6-7,14H2,1-3H3 |
InChI Key |
LBBDCFOLDLZHBA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CCN)C1=C(C=CC(=C1)Br)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















